molecular formula C19H22FNO B8741393 1-Benzyl-4-(2-fluorobenzyl)piperidin-4-ol

1-Benzyl-4-(2-fluorobenzyl)piperidin-4-ol

Cat. No.: B8741393
M. Wt: 299.4 g/mol
InChI Key: BJTFHMXSAVUOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-fluorobenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C19H22FNO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

1-benzyl-4-[(2-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C19H22FNO/c20-18-9-5-4-8-17(18)14-19(22)10-12-21(13-11-19)15-16-6-2-1-3-7-16/h1-9,22H,10-15H2

InChI Key

BJTFHMXSAVUOSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2F)O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of Mg (3.50 g, 144 mmol) in diethyl ether (75 mL) was treated with 2-fluorobenzyl chloride (19.0 g, 131 mmol), stirred until all the Mg dissolved, treated with N-benzyl 4-piperidone (27.2 g, 144 mmol) in RATIO THF/diethyl ether (40 mL), and stirred at room temperature until the reaction was complete by TLC analysis. The mixture was partitioned between ethyl acetate and saturated NH4Cl and the aqueous layer was extracted with ethyl acetate twice. The combined organic layers were dried (MgSO4), filtered, and concentrated to give a residue which was used without further purification. MS (ESI) m/e 300 (M+H)+.
[Compound]
Name
Mg
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
27.2 g
Type
reactant
Reaction Step Four
Name
THF diethyl ether
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Benzyl-4-piperidone (10 g, 53 mmol) in diethyl ether (80 ml) was added dropwise to a cooled (-4° C.), stirred mixture of 2-fluorobenzyl magnesium bromide (prepared from magnesium and 2-fluorobenzyl bromide (9.56 ml, 80 mmol) in diethyl ether (65 ml)) under an atmosphere of nitrogen. The reaction mixture was stirred whilst warming to room temperature (30 minutes) then at room temperature for 20 minutes. The reaction mixture was quenched with 2M hydrochloric acid (100 ml). The aqueous was separated and washed with diethyl ether (100 ml). The aqueous was basified with 2M sodium hydroxide solution then exhaustively extracted with dichloromethane. The combined organics were dried (sodium sulphate) then evaporated to give crude 1-benzyl-4-(2-fluorobenzyl)-4-hydroxypiperidine as a gum (9.0 g). This crude product in methanol (100 ml) was treated with formic acid (6 ml), ammonium formate (9.5 g, 0.15 mol) and 10% palladium on carbon (900 mg). The mixture was stirred whilst heating at reflux for 4 hours, cooled, filtered then evaporated to afford 4-(2-fluorobenzyl)-4-hydroxypiperidine as a gum (3.4 g); m/z (ES) 210 (M+ +1). This amine (3.35 g, 16 mmol) in dichloromethane (75 ml) was treated with di-t-butyldicarbonate (3.5 g, 16 mmol) and stirred at ambient temperature for 18 hours, washed with aqueous 10% citric acid, dried (potassium carbonate), evaporated to give a gum which was purified by column chromatography on silica using ethyl acetate/n-hexane (1:1) to afford the title compound as a colourless, viscous gum (3.62 g, 73%). δH (360 MHz, CDCl3) 1.46 (9H, s, (CH3)3C), 1.48 (2H, d, J=13 Hz, 2×CH), 1.63 (2H, ddd, J1 =5, J2 =13, J3 =17 Hz, 2×CH), 2.82 (2H, d, J=1 Hz, CH2Ph), 3.11 (2H, ddd, J1 =3, J2 =J3 =13 Hz, 2×CH), 3.84 (2H, d, J=13 Hz, 2×CH), 7.02-7.27 (4H, m, C6H4); m/z (ES) 310 (M+ +1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.56 mL
Type
reactant
Reaction Step Two

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